Public Bioactivity Data Availability: A Null Result with Procurement Implications
A systematic search of the authoritative public database PubChem and the bioactivity repository ChEMBL for CAS 1421530-30-4 yielded no quantitative biological assay data (e.g., IC50, Ki, EC50) for this compound as of April 2026 . This contrasts with numerous structurally related substituted ureas—such as sorafenib analogs or sEH inhibitors—for which extensive potency and selectivity profiles are publicly documented. The absence of disclosed data means that no evidence‑based differentiation can currently be established against named comparators. Researchers must independently generate primary data under controlled conditions before making comparative procurement or selection decisions.
| Evidence Dimension | Publicly disclosed quantitative bioactivity data (IC50/Ki/EC50) |
|---|---|
| Target Compound Data | No data available in PubChem or ChEMBL (accessed April 2026) |
| Comparator Or Baseline | Structurally related substituted ureas with publicly available bioactivity data (e.g., sorafenib: VEGFR2 IC50 ≈ 90 nM; multiple sEH inhibitors: Ki < 1 nM) |
| Quantified Difference | Not calculable — comparison impossible without target compound data |
| Conditions | Database queries performed on PubChem (CID 71804033) and ChEMBL (ID CHEMBL4937675) |
Why This Matters
Procurement based on assumed class-level activity without verifying compound-specific data carries substantial risk of resource waste in screening campaigns.
- [1] PubChem Compound Summary for CID 71804033, '3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea'. National Center for Biotechnology Information (2026). View Source
